molecular formula C11H11N3O2 B7749065 2-(4-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one

2-(4-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7749065
M. Wt: 217.22 g/mol
InChI Key: BBUDAGRJBTWLCK-UHFFFAOYSA-N
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Description

2-(4-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one is an organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an anilino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one typically involves the reaction of 4-hydroxyaniline with 6-methyl-1H-pyrimidin-4-one under specific conditions. One common method includes the use of a condensation reaction where the reactants are heated in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives .

Scientific Research Applications

2-(4-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one is unique due to its specific combination of functional groups and its pyrimidine core.

Properties

IUPAC Name

2-(4-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-6-10(16)14-11(12-7)13-8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUDAGRJBTWLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.